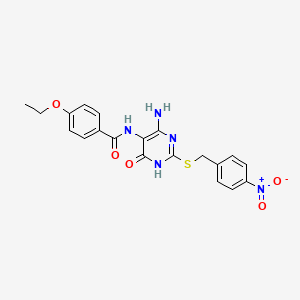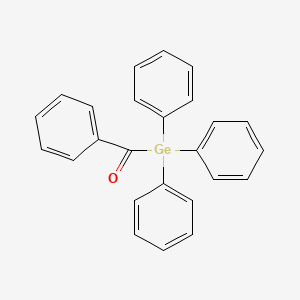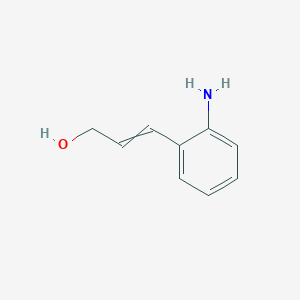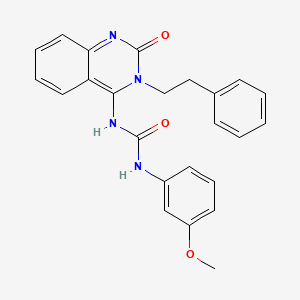
2-Bromo-5-(2,3,4,5-tetraphenylphenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(2,3,4,5-tetraphenylphenyl)thiophene is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a highly substituted phenyl group, making it a unique and valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2,3,4,5-tetraphenylphenyl)thiophene typically involves the bromination of a thiophene derivative followed by the introduction of the tetraphenylphenyl group. One common method is the bromination of 2-thiophenecarboxaldehyde using bromine in acetic acid, followed by a Suzuki coupling reaction with a tetraphenylphenyl boronic acid derivative. The reaction conditions often require a palladium catalyst and a base such as potassium carbonate in a suitable solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2,3,4,5-tetraphenylphenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Stille couplings to form more complex molecules.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems.
Scientific Research Applications
2-Bromo-5-(2,3,4,5-tetraphenylphenyl)thiophene has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes, and other electronic materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2,3,4,5-tetraphenylphenyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the tetraphenylphenyl group can influence its binding affinity and specificity. In electronic applications, the compound’s electronic properties, such as its ability to conduct electricity and emit light, are crucial.
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: A simpler thiophene derivative with a single bromine atom.
5-Bromo-2-thiophenecarboxaldehyde: Another brominated thiophene with an aldehyde functional group.
2-Acetyl-5-bromothiophene: Contains an acetyl group in addition to the bromine atom.
Uniqueness
2-Bromo-5-(2,3,4,5-tetraphenylphenyl)thiophene is unique due to its highly substituted phenyl group, which imparts distinct electronic and steric properties. This makes it valuable for applications requiring specific molecular interactions and electronic characteristics.
Properties
Molecular Formula |
C34H23BrS |
|---|---|
Molecular Weight |
543.5 g/mol |
IUPAC Name |
2-bromo-5-(2,3,4,5-tetraphenylphenyl)thiophene |
InChI |
InChI=1S/C34H23BrS/c35-31-22-21-30(36-31)29-23-28(24-13-5-1-6-14-24)32(25-15-7-2-8-16-25)34(27-19-11-4-12-20-27)33(29)26-17-9-3-10-18-26/h1-23H |
InChI Key |
ZQFIRQBQYHJLIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(S6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B14126645.png)
![4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B14126651.png)




![[(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate](/img/structure/B14126687.png)
![2'-Methylspiro[cyclohexane-1,1'-isoindolin]-3'-one](/img/structure/B14126689.png)



![(2R,4S)-6-Fluoro-2-methylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14126722.png)
